Binding Affinity Differentiation: Indol-6-yl versus Indol-3-yl-piperazinyl 5-HT6 Antagonist Scaffolds
The target compound's indol-6-yl substitution pattern is structurally distinct from the indol-3-yl-piperazinyl motif of the well-characterized comparator compound 7a. Compound 7a demonstrates a binding affinity of Ki = 3.4 nM against the human 5-HT6 receptor in [³H]-LSD displacement assays [1]. In the broader N1-arylsulfonylindole class, the 5-methoxy-1-benzenesulfonyl analogue (compound 19) achieves the highest affinity within its series, establishing an SAR baseline for this pharmacophore family [2]. Notably, the indol-6-yl regioisomer remains pharmacologically underexplored, with the N-phenylsulfonylindole fragment alone (compound 1e) retaining measurable 5-HT6R affinity at Ki = 159 nM, confirming that the indole-N1-arylsulfonyl core alone contributes binding energy even in the absence of a basic amine linker [3]. The target compound builds upon this minimal core by incorporating both a basic piperazine and an extended amide linker, a combination predicted to enhance affinity while potentially altering binding kinetics relative to simpler indol-3-yl-piperazinyl analogs.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; structurally positioned between the minimal N-phenylsulfonylindole core (Ki = 159 nM) and optimized N1-arylsulfonyl-3-piperazinyl indoles (Ki = 3.4 nM) [REFS-1, REFS-3] |
| Comparator Or Baseline | Compound 7a (indol-3-yl-piperazinyl): Ki = 3.4 nM [1]; Compound 1e (N-phenylsulfonylindole core): Ki = 159 nM [3] |
| Quantified Difference | Comparator 7a achieves single-digit nanomolar affinity; the minimal indole-sulfonyl core retains mid-nanomolar affinity (approximately 47-fold weaker); the target compound's affinity remains to be experimentally determined but is predicted to fall within this range based on pharmacophore completeness |
| Conditions | Radioligand displacement assays using [³H]-LSD on human recombinant 5-HT6 receptor expressed in HEK-293 cell membranes [REFS-1, REFS-3] |
Why This Matters
The indol-6-yl substitution represents an underexplored vector in 5-HT6 SAR, offering researchers a structurally differentiated probe with potentially distinct binding thermodynamics and kinetics that cannot be inferred from indol-3-yl or indol-5-yl comparator data alone.
- [1] Nirogi, R. V. et al. Indole-3-piperazinyl derivatives: Novel chemical class of 5-HT6 receptor antagonists. Bioorg. Med. Chem. Lett. 2011, 21, 346–349. DOI: 10.1016/j.bmcl.2010.11.001. View Source
- [2] Russell, M. G. N. et al. N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. J. Med. Chem. 2001, 44, 3881–3895. DOI: 10.1021/jm010942m. View Source
- [3] Drop, M. et al. Rationally designed N-phenylsulfonylindoles as a tool for the analysis of the non-basic 5-HT6R ligands binding mode. Eur. J. Med. Chem. 2021, 209, 112916. DOI: 10.1016/j.ejmech.2020.112916. View Source
